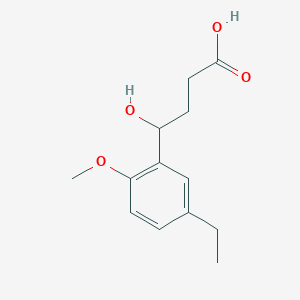

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Description

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is a substituted butanoic acid derivative characterized by a phenyl ring with a 5-ethyl and 2-methoxy substituent, along with a hydroxyl group at the fourth carbon of the butanoic acid chain. The compound combines aromatic and aliphatic functional groups, making it structurally distinct.

Properties

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIZHYKJPBPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424539 | |

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-63-1 | |

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 4-ethyl-2-methoxyphenol with a suitable alkyl halide under basic conditions to introduce the butanoic acid moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group and adjacent carbon atoms in the hydroxybutanoic acid moiety are susceptible to oxidation.

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media , chromium trioxide (CrO₃) .

- Products :

Table 1: Oxidation Pathways

Reduction Reactions

The carboxylic acid group and aromatic ring can undergo reduction under specific conditions.

- Reagents/Condients :

Table 2: Reduction Outcomes

Aromatic Electrophilic Substitution

The methoxy group directs electrophiles to the ortho and para positions, while the ethyl group provides steric effects.

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .

- Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .

Table 3: Substitution Regioselectivity

| Reaction | Electrophile | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | C-3 (meta to ethyl) | 4-Hydroxy-3-nitro derivative | |

| Halogenation | Br₂/FeBr₃ | C-6 (ortho to methoxy) | 6-Bromo-substituted analog |

Esterification and Lactonization

The carboxylic acid readily forms esters or lactones under acidic or enzymatic conditions.

- Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoate .

- Lactonization : Intramolecular dehydration forms a γ-lactone under heat (Δ) or enzyme catalysis .

Mechanistic Insights

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including esterification and amidation.

- Reactivity Studies : Its reactivity can be investigated to understand the mechanisms of chemical transformations, providing insights into reaction pathways and product formation.

Biology

- Anticancer Activity : Research has indicated that 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid exhibits cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7) cells. Studies show that it induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, which could lead to its application in developing new antimicrobial agents.

Medicine

- Therapeutic Development : The compound is being explored for its potential therapeutic applications, particularly in the treatment of conditions related to inflammation and cancer due to its bioactive properties. Its ability to modulate biological pathways makes it a candidate for drug development.

- Pharmacological Studies : Ongoing pharmacological studies are assessing its efficacy and safety profile, which is essential for any future clinical applications.

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of this compound on MCF-7 cells showed significant inhibition of cell viability at concentrations above 20 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic Acid ()

- Molecular Formula: C₁₁H₁₄BrNO₃

- Key Differences: Replaces the hydroxyl (-OH) group with an amino (-NH₂) group at the 4-position.

- The bromine atom at the 5-position introduces steric bulk and alters electronic properties.

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic Acid ()

- Molecular Formula : C₁₁H₁₂O₅

- Key Differences : Features an oxo (=O) group instead of a hydroxyl (-OH) at the 4-position and a hydroxy group at the 2-position of the phenyl ring.

- Implications : The oxo group reduces hydrogen-bonding capacity but increases electrophilicity. The 2-hydroxy substituent on the phenyl ring may enhance acidity compared to the target compound’s 2-methoxy group.

Substituent Effects on Aromatic Rings

Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) ()

- Molecular Formula: C₂₁H₂₃NO₅

- Key Differences : Contains two 4-methoxyphenyl groups and an ester (-COOEt) instead of a carboxylic acid (-COOH).

- Implications: The ester group reduces acidity and increases lipophilicity.

Ethyl 4-(3-Cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a) ()

- Molecular Formula : C₂₁H₂₀N₂O₄

- Key Differences: Incorporates a 3-cyano (-CN) group on the phenyl ring, replacing the ethyl substituent.

Polymerization and Lactone Formation

Poly(4-hydroxybutanoate) ()

- Structure: Homopolymer of 4-hydroxybutanoic acid.

- Key Differences : Lacks the aromatic substituents present in the target compound.

- Implications: The absence of the bulky phenyl group in poly(4-hydroxybutanoate) facilitates polymerization via ester linkages. The target compound’s aromatic substituents likely hinder polymerization due to steric effects.

4-Hydroxybutanoic Acid Lactones ()

- Examples: 4-Hydroxybutanoic acid lactone, 4-n-hexyl-4-hydroxybutanoic acid lactone.

- Key Differences : Cyclic esters formed via intramolecular esterification.

- Implications : The target compound’s aromatic substituents may reduce lactone formation propensity compared to aliphatic analogs.

Key Findings

Functional Group Impact : The hydroxyl and carboxylic acid groups in the target compound enhance polarity and hydrogen-bonding capacity, distinguishing it from esterified analogs (e.g., 4c, 4a) .

Aromatic Substituent Effects : The 5-ethyl and 2-methoxy groups on the phenyl ring contribute to steric bulk and electron-donating effects, influencing solubility and reactivity compared to brominated or cyanated analogs .

Polymerization Limitations: Unlike aliphatic 4-hydroxybutanoic acid, the target compound’s aromatic substituents likely prevent polymerization due to steric hindrance .

Biological Activity

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, also known as a derivative of butyric acid, has garnered interest in recent years due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxybutanoic acid backbone with an ethyl and methoxy substitution on the phenyl ring. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol. The presence of the hydroxy group contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| Solubility | Soluble in organic solvents; moderate solubility in water |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Case Study : A study demonstrated that treatment with this compound resulted in a marked decrease in malondialdehyde (MDA) levels, a biomarker of lipid peroxidation, indicating reduced oxidative damage .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown potential anti-inflammatory effects.

- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : In vitro studies on macrophage cell lines indicated that the compound significantly reduced the production of these cytokines when stimulated with lipopolysaccharides (LPS) .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

- Findings : In studies involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, the compound exhibited IC50 values of approximately 25 µM and 30 µM, respectively .

- Mechanism : The observed cytotoxicity is believed to be mediated through apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective properties.

- Mechanism : It appears to modulate neurotransmitter levels and reduce neuroinflammation.

- Case Study : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the ethyl, methoxy, and hydroxy substituents. Compare chemical shifts with analogous phenylbutanoic acid derivatives (e.g., 4-phenylbutanoic acid in ).

- Infrared Spectroscopy (IR) : Confirm the presence of hydroxyl (3200–3600 cm) and carboxylic acid (1700–1725 cm) functional groups.

- Mass Spectrometry (MS) : Employ high-resolution MS to verify the molecular formula (CHO) and fragmentation patterns, referencing protocols for structurally similar compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid .

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer :

- Oxidation-Reduction Strategy : Start with 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (precursor), and reduce the ketone group using NaBH or catalytic hydrogenation. Monitor reaction progress via TLC or HPLC .

- Grignard Reaction : Introduce the ethyl-methoxyphenyl moiety via Grignard addition to a γ-keto ester, followed by hydrolysis to the carboxylic acid. Optimize solvent polarity and temperature to enhance yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Dose-Response Calibration : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) across models. Adjust dosing regimens to account for metabolic differences, as seen in metabolomics studies of 4-hydroxybutanoic acid derivatives .

- Pathway-Specific Assays : Use RNA sequencing or proteomics to identify off-target effects in in vivo systems. Cross-validate with in vitro enzyme inhibition assays (e.g., COX-2 or CYP450 activity) .

Q. What experimental designs are appropriate for validating its potential as a biomarker in renal cell carcinoma (RCC) metastasis?

- Methodological Answer :

- Metabolomic Profiling : Use LC-MS/MS to quantify the compound in serum/urine samples from RCC patients vs. controls. Apply multivariate statistical analysis (PCA or PLS-DA) to identify correlation with metastasis, following protocols from .

- Longitudinal Cohort Studies : Track metabolite levels pre- and post-surgery to assess prognostic utility. Include controls for confounding factors (e.g., renal function, comorbidities) .

Q. How can structural modifications enhance the compound’s pharmacological activity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or esterification of the carboxylic acid). Test cytotoxicity in HEK-293 and cancer cell lines, referencing safety data for related compounds .

- Computational Modeling : Use molecular docking to predict binding affinity to target receptors (e.g., GABA) and ADMET properties. Validate with in vitro permeability assays (Caco-2 models) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratories?

- Methodological Answer :

- GHS Compliance : Classify based on acute toxicity (Oral Category 4, H302) and skin irritation (Category 2, H315). Use fume hoods and avoid dust generation during weighing .

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap/water and consult medical guidance .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported metabolic stability across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like pH, temperature, and enzyme sources (e.g., human vs. rat liver microsomes). Cross-reference with metabolomics data from to identify species-specific metabolism .

- Isotope-Labeling Studies : Use -labeled analogs to track metabolic pathways and identify degradation products via MS/MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.